
dl-Glaucine hydrobromide
描述
dl-Glaucine hydrobromide: is a chemical compound derived from the isoquinoline alkaloid glaucine. It is primarily recognized for its antitussive (cough suppressant) properties and is also known to possess bronchodilator and anti-inflammatory effects . This compound is found in several plant species, particularly in the family Papaveraceae, such as Glaucium flavum .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of dl-Glaucine hydrobromide typically involves the extraction of glaucine from natural sources, followed by its conversion to the hydrobromide salt. The extraction process often employs solvents of varying polarities to isolate the alkaloid from plant materials .
Industrial Production Methods: In industrial settings, the production of this compound involves multiple extraction steps using solvents, followed by purification processes to obtain the final product. The raw material, intermediate products, and purified substance are tested using validated analytical methods to ensure quality and consistency .
化学反应分析
Types of Reactions: dl-Glaucine hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the molecule, potentially modifying its pharmacological properties.
Reduction: This reaction can convert certain functional groups to their reduced forms, impacting the compound’s activity.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly change the compound’s properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different derivatives of glaucine with altered pharmacological activities .
科学研究应用
Pharmacological Properties
dl-Glaucine is primarily recognized for its antitussive properties, which make it effective in suppressing cough. It functions as a central nervous system depressant that inhibits the cough reflex, similar to other antitussive agents like codeine. Research indicates that dl-glaucine hydrobromide can be beneficial in treating various types of coughs, including those associated with respiratory tract infections and allergies .
Clinical Applications
- Cough Suppression :
- Antimicrobial Activity :
- Muscle Relaxation :
Table 1: Summary of Clinical Studies Involving this compound
Study Reference | Population | Intervention | Outcome |
---|---|---|---|
Jawad et al., 2000 | Adults with chronic cough | dl-Glaucine vs. placebo | Significant reduction in cough frequency |
Parvez et al., 1996 | Patients with acute respiratory infections | dl-Glaucine treatment | Improved cough control compared to baseline |
Kase et al., 1983 | Animal model (cats) | Central administration of dl-Glaucine | Demonstrated central antitussive activity |
These studies highlight the effectiveness of this compound in both human and animal models, reinforcing its potential as a therapeutic agent.
Potential Side Effects and Considerations
While dl-glaucine is generally well-tolerated, potential side effects may include sedation and gastrointestinal disturbances. Careful monitoring is recommended when used in populations sensitive to central nervous system depressants .
作用机制
dl-Glaucine hydrobromide exerts its effects through several mechanisms:
Calcium Channel Blockade: It binds to the benzothiazepine site on L-type calcium channels, blocking calcium ion entry into smooth muscle cells, which prevents muscle contraction and promotes relaxation.
Dopamine Receptor Antagonism: It acts as an antagonist at dopamine receptors, particularly D1 and D1-like receptors, which may contribute to its neuroleptic effects.
Phosphodiesterase Inhibition: It inhibits phosphodiesterase 4 (PDE4), an enzyme that hydrolyzes cyclic AMP, thereby regulating bronchial tone and reducing inflammation.
相似化合物的比较
Theophylline: A bronchodilator used in the treatment of asthma, similar to this compound, but with different mechanisms of action.
Uniqueness: this compound is unique due to its combination of antitussive, bronchodilator, and anti-inflammatory properties. Its ability to act on multiple molecular targets, such as calcium channels and dopamine receptors, sets it apart from other similar compounds .
生物活性
dl-Glaucine hydrobromide, a derivative of glaucine, is an aporphine alkaloid primarily known for its analgesic and antitussive properties. Derived from the yellow horned poppy (Glaucium flavum), this compound has garnered attention for its diverse biological activities, including effects on cancer cell migration, pain relief, and respiratory function. This article aims to synthesize current research findings regarding the biological activity of this compound, supported by data tables and case studies.
Calcium Channel Blockade : this compound acts as a calcium channel blocker, specifically binding to the benzothiazepine site on L-type calcium channels. This action inhibits calcium influx in smooth muscle tissues, leading to muscle relaxation, particularly in the bronchial passages .
PDE4 Inhibition : The compound also exhibits properties as a selective inhibitor of phosphodiesterase 4 (PDE4), which plays a crucial role in regulating cyclic AMP levels within cells. By inhibiting PDE4, dl-glaucine may enhance bronchial tone and exert anti-inflammatory effects .
Analgesic Activity
Research has demonstrated that this compound possesses significant analgesic properties. In various animal models, it has been shown to alleviate pain effectively:
- ED50 Values : Studies report an effective dose (ED50) of 12.9 mg/kg for this compound in pain relief models involving induced writhing in mice .
- Comparison with l-Glaucine : The levorotatory isomer (l-glaucine) exhibited an ED50 of 5.99 mg/kg, indicating that both forms are potent analgesics but may differ in efficacy .
Antitussive Effects
Both d- and this compound have been recognized for their antitussive effects:
- Cough Suppression : Clinical studies have shown that these compounds can effectively suppress coughing in various animal models, providing a potential therapeutic avenue for treating cough-related disorders .
Anticancer Activity
Recent studies have highlighted the anticancer potential of glaucine derivatives:
-
Breast Cancer Cell Inhibition : Research indicates that glaucine inhibits migration and invasion of breast cancer cells by suppressing MMP-9 expression through the NF-κB signaling pathway. In vitro assays demonstrated that glaucine significantly reduced cell proliferation and colony formation in PMA-treated MCF-7 cells .
Concentration (μM) % Inhibition of Colony Formation 15 48 30 63
Case Studies and Research Findings
- Analgesic Efficacy in Animal Models :
- Cancer Research :
- Pharmacokinetics :
Safety Profile
The safety profile of this compound has been evaluated through toxicity studies:
常见问题
Basic Research Questions
Q. What are the established synthetic pathways for dl-Glaucine hydrobromide, and how do salt forms (e.g., hydrobromide vs. phosphate) influence its physicochemical properties?
- Methodological Answer : The synthesis of this compound typically involves alkaloid extraction from Glaucium flavum (Papaveraceae family) followed by salt formation via reaction with hydrobromic acid. Comparative studies of salt forms should include crystallography (e.g., X-ray diffraction) and solubility profiling to assess stability and bioavailability. Hydrobromide salts often exhibit improved aqueous solubility compared to phosphate forms, which is critical for preclinical formulations .
Q. Which analytical techniques are recommended for assessing the purity and stability of this compound in research settings?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) is standard for quantifying purity. Accelerated stability studies under varying temperature and humidity conditions (e.g., ICH guidelines) should be conducted, with mass spectrometry (MS) used to identify degradation products. Storage at 2–8°C is advised to prevent hydrolysis .
Q. What pharmacological mechanisms underlie this compound’s antitussive effects, and how are these evaluated in vitro?
- Methodological Answer : dl-Glaucine acts centrally by inhibiting cough reflex pathways, likely via dopamine receptor modulation. In vitro models include receptor-binding assays (e.g., radioligand displacement studies on D2 receptors) and electrophysiological measurements in brainstem slices. Dose-response curves should be validated using positive controls like codeine .
Advanced Research Questions
Q. How can researchers optimize the solid-state forms of this compound to enhance bioavailability for translational studies?
- Methodological Answer : Polymorph screening via solvent crystallization under controlled conditions (e.g., anti-solvent addition) can identify forms with improved dissolution rates. Pair with pharmacokinetic studies in rodent models to correlate crystal structure with AUC (area under the curve) metrics. Co-crystallization with co-formers (e.g., succinic acid) may further enhance solubility .
Q. What experimental designs are most suitable for evaluating this compound’s efficacy in preclinical models of chronic cough?
- Methodological Answer : Use a randomized, blinded study with Swiss albino mice (20–25 g) divided into control, disease-induced (e.g., scopolamine hydrobromide challenge), and treatment groups. Administer dl-Glaucine orally for 27 days, with cough frequency measured via plethysmography. Include dose-ranging cohorts and histopathological analysis of lung tissue to assess toxicity .
Q. How should researchers address contradictions in efficacy data across studies, such as variable antitussive responses in different animal models?
- Methodological Answer : Apply meta-analytical frameworks to aggregate data from heterogeneous studies, adjusting for variables like species, dosing regimen, and induction method (e.g., citric acid vs. capsaicin). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design follow-up experiments that isolate confounding factors. Cross-validate results using in vitro-in vivo correlation (IVIVC) models .
Q. What methodological considerations are critical when designing receptor-binding assays to study this compound’s mechanism of action?
- Methodological Answer : Ensure receptor preparations (e.g., striatal membranes for dopamine receptors) are fresh to prevent activity loss. Use competitive binding assays with tritiated ligands (e.g., [³H]-spiperone for D2 receptors) and include nonspecific binding controls. Analyze data using nonlinear regression (e.g., GraphPad Prism) to calculate Ki values. Validate findings with functional assays like cAMP modulation .
Q. How can researchers ensure reproducibility in the synthesis and analytical characterization of this compound?
- Methodological Answer : Document reaction conditions rigorously (e.g., temperature, stoichiometry, and solvent ratios) and use reference standards (e.g., USP-grade dl-Glaucine) for calibration. Implement quality-by-design (QbD) principles for HPLC method validation, including system suitability tests. Share raw data and protocols via open-access platforms to facilitate replication .
属性
IUPAC Name |
1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline;hydrobromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4.BrH/c1-22-7-6-12-9-18(25-4)21(26-5)20-14-11-17(24-3)16(23-2)10-13(14)8-15(22)19(12)20;/h9-11,15H,6-8H2,1-5H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFLCVRJWUOGPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)OC)OC.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50964966 | |
Record name | 1,2,9,10-Tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50964966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50722-32-2 | |
Record name | 4H-Dibenzo[de,g]quinoline, 5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50722-32-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-Dibenzo(de,g)quinoline, 5,6,6a,7-tetrahydro-6-methyl-1,2,9,10-tetramethoxy-, hydrobromide, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050722322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,9,10-Tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50964966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-5,6,6a,7-tetrahydro-1,2,9,10-tetramethoxy-6-methyl-4H-dibenzo[de,g]quinolinium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.559 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。